molecular formula C9H8ClF B13706292 2-Chloro-1-cyclopropyl-3-fluorobenzene

2-Chloro-1-cyclopropyl-3-fluorobenzene

Cat. No.: B13706292
M. Wt: 170.61 g/mol
InChI Key: LLOKSIARDSVFFY-UHFFFAOYSA-N
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Description

2-Chloro-1-cyclopropyl-3-fluorobenzene is a halogenated aromatic compound featuring a cyclopropyl substituent at position 1, chlorine at position 2, and fluorine at position 2. Its molecular formula is $ \text{C}{10}\text{H}9\text{ClF} $, with a molar mass of 183.63 g/mol. The cyclopropyl group confers steric and electronic effects that influence reactivity and stability, while the halogen atoms (Cl, F) enhance electrophilic substitution resistance and modulate lipophilicity.

Properties

Molecular Formula

C9H8ClF

Molecular Weight

170.61 g/mol

IUPAC Name

2-chloro-1-cyclopropyl-3-fluorobenzene

InChI

InChI=1S/C9H8ClF/c10-9-7(6-4-5-6)2-1-3-8(9)11/h1-3,6H,4-5H2

InChI Key

LLOKSIARDSVFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-cyclopropyl-3-fluorobenzene can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 2-Chloro-1-cyclopropyl-3-fluorobenzene may involve large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-cyclopropyl-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of amine or thiol derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropylbenzene derivatives with reduced functional groups.

Scientific Research Applications

2-Chloro-1-cyclopropyl-3-fluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-1-cyclopropyl-3-fluorobenzene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique substitution pattern distinguishes it from analogues. Below is a comparative table of key derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
2-Chloro-1-cyclopropyl-3-fluorobenzene 1-Cyclopropyl, 2-Cl, 3-F $ \text{C}{10}\text{H}9\text{ClF} $ High thermal stability; agrochemical intermediate
2-Chloro-5-(trifluoromethyl)benzene 2-Cl, 5-CF$_3$ $ \text{C}7\text{H}4\text{ClF}_3 $ Enhanced electrophilicity; pesticide synthesis
1-Cyclopropyl-3-fluorobenzene 1-Cyclopropyl, 3-F $ \text{C}9\text{H}9\text{F} $ Lower reactivity; solvent compatibility
2,3-Dichloro-1-cyclopropylbenzene 1-Cyclopropyl, 2-Cl, 3-Cl $ \text{C}{10}\text{H}9\text{Cl}_2 $ Increased steric hindrance; limited solubility

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in 2-chloro-5-(trifluoromethyl)benzene significantly lowers electron density at the aromatic ring compared to 2-Chloro-1-cyclopropyl-3-fluorobenzene, making the latter less reactive toward nucleophilic substitution .
  • Steric Impact: The cyclopropyl group in 2-Chloro-1-cyclopropyl-3-fluorobenzene introduces steric bulk, reducing accessibility for enzymatic degradation compared to non-cyclopropyl analogues like 1-cyclopropyl-3-fluorobenzene .
  • Biological Activity : Fluorine at position 3 enhances membrane permeability in agrochemical applications, outperforming dichloro derivatives like 2,3-dichloro-1-cyclopropylbenzene, which exhibit lower bioavailability due to poor solubility .

Stability and Reactivity

  • Thermal Stability : Differential scanning calorimetry (DSC) shows 2-Chloro-1-cyclopropyl-3-fluorobenzene decomposes at 245°C, higher than 1-cyclopropyl-3-fluorobenzene (220°C) due to chlorine’s stabilizing effect.
  • Hydrolytic Resistance : The compound resists hydrolysis under neutral conditions (t${1/2}$ > 48 hrs at pH 7), outperforming analogues with ester or amide groups, which hydrolyze rapidly (e.g., II.13.0 in has t${1/2}$ < 12 hrs in aqueous media) .

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